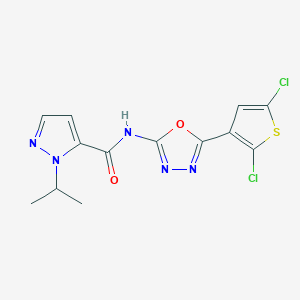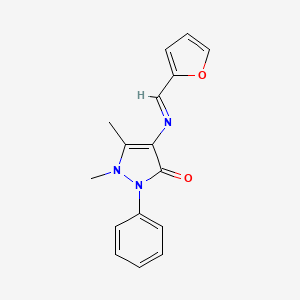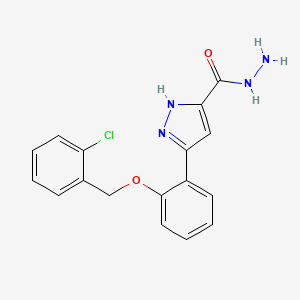
N-(5-(2,5-dichlorothiophène-3-yl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C13H11Cl2N5O2S and its molecular weight is 372.22. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antimicrobiennes
Ce composé a été synthétisé et évalué pour ses propriétés antimicrobiennes. Des études ont montré que les dérivés de ce composé présentent une activité modérée contre des bactéries telles que Bacillus subtilis et des champignons comme Penicillium fimorum . Ces résultats suggèrent un potentiel pour que le composé soit utilisé dans le développement de nouveaux agents antimicrobiens.
Propriétés antioxydantes
L'activité antioxydante de ce composé a été évaluée et comparée à des contrôles standard comme l'acide ascorbique. Certains dérivés ont démontré une activité antioxydante bonne à excellente, indiquant leur utilité dans la recherche axée sur la lutte contre les maladies liées au stress oxydatif .
Études de docking moléculaire
Des études de docking moléculaire ont été réalisées pour évaluer le potentiel de ce composé en tant que candidat médicament. Le composé et ses dérivés ont montré une bonne affinité avec la 14 alpha-stérol-déméthylase du cytochrome P450 (CYP51), ce qui est important pour le développement de médicaments antifongiques et hypolipidémiants .
Découverte de médicaments
Compte tenu de son interaction avec la CYP51, le composé a des implications dans la découverte de médicaments, en particulier dans la conception de molécules capables d'inhiber les enzymes essentielles à la survie des agents pathogènes ou à la synthèse du cholestérol .
Synthèse de matériaux
Recherche pharmacologique
Les activités biologiques du composé, telles que ses propriétés anti-inflammatoires et analgésiques, en font un sujet d'intérêt en recherche pharmacologique, en particulier dans le développement de nouveaux agents thérapeutiques .
Recherche biochimique
La capacité du composé à interagir avec diverses enzymes et récepteurs peut être utilisée en recherche biochimique pour étudier les mécanismes d'action de différentes molécules et voies biologiques .
Chimie computationnelle
La structure et les propriétés du composé peuvent être explorées à l'aide de méthodes de chimie computationnelle pour prédire son comportement dans divers environnements, ce qui est crucial pour le développement de composés ayant les caractéristiques souhaitées .
Propriétés
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N5O2S/c1-6(2)20-8(3-4-16-20)11(21)17-13-19-18-12(22-13)7-5-9(14)23-10(7)15/h3-6H,1-2H3,(H,17,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYERKBJLGMSCSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-(2,5-Dichlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2360046.png)

![8-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2360048.png)

![N-(2,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2360051.png)


![5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2360058.png)
![N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2360059.png)
![1-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2360060.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2360061.png)
![N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2360062.png)
![4-chloro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2360063.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2360065.png)
